Fragment Dimension: Increased Hydrogen Bonding Capacity vs. Simple Azetidine Ethers
When compared to the simpler analog 2-(azetidin-3-yloxy)propanamide (CAS 1340411-35-9), the N-methylation on the amide nitrogen of 2-(azetidin-3-yloxy)-N-methylpropanamide adds one additional hydrogen bond donor. This structural modification strictly alters the fragment's interaction capability with biological targets. The target compound possesses two hydrogen bond donors (the azetidine NH and the amide NH) and three hydrogen bond acceptors, whereas the non-methylated analog has only one donor and two acceptors . This difference directly impacts the compound's utility in fragment libraries where maximal polar interaction potential is desired [1].
| Evidence Dimension | Number of Hydrogen Bond Donors/ Acceptors |
|---|---|
| Target Compound Data | 2 H-bond donors, 3 H-bond acceptors |
| Comparator Or Baseline | 2-(Azetidin-3-yloxy)propanamide: 1 H-bond donor, 2 H-bond acceptors |
| Quantified Difference | +1 H-bond donor, +1 H-bond acceptor |
| Conditions | Structural analysis based on chemical structure (in silico) |
Why This Matters
For fragment-based screening, a higher number of hydrogen bonding interactions can lead to improved initial binding efficiency and more diverse binding modes, which is a selection criterion for fragment library procurement.
- [1] Rees, D. C.; Congreve, M.; Murray, C. W.; Carr, R. Fragment-based lead discovery. Nature Reviews Drug Discovery 2004, 3, 660-672. https://pubmed.ncbi.nlm.nih.gov/15286733/ View Source
